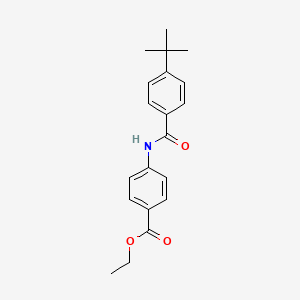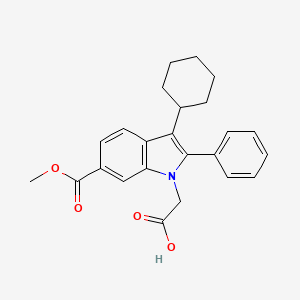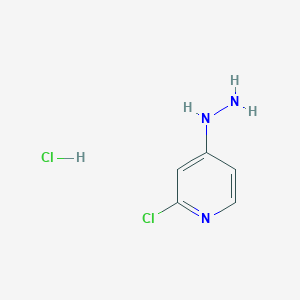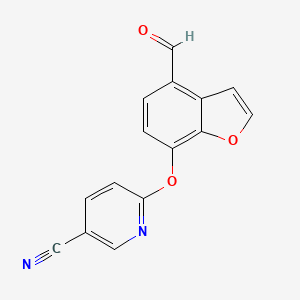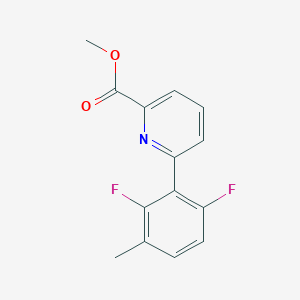![molecular formula C23H32N6OSi B8802108 3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile CAS No. 941685-39-8](/img/structure/B8802108.png)
3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
Vue d'ensemble
Description
The compound contains several functional groups including a cyclopentyl group, a pyrrolo[2,3-d]pyrimidin-4-yl group, a pyrazol-1-yl group, and a trimethylsilyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl, pyrrolo[2,3-d]pyrimidin-4-yl, and pyrazol-1-yl groups would all contribute to the three-dimensional structure of the molecule .Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. This could include using personal protective equipment and avoiding contact with the skin and eyes . The specific hazards associated with this compound would depend on its physical and chemical properties .
Orientations Futures
Propriétés
Numéro CAS |
941685-39-8 |
|---|---|
Nom du produit |
3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
Formule moléculaire |
C23H32N6OSi |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C23H32N6OSi/c1-31(2,3)13-12-30-17-28-11-9-20-22(25-16-26-23(20)28)19-14-27-29(15-19)21(8-10-24)18-6-4-5-7-18/h9,11,14-16,18,21H,4-8,12-13,17H2,1-3H3 |
Clé InChI |
QHQSWYIJDFMBNE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)C(CC#N)C4CCCC4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


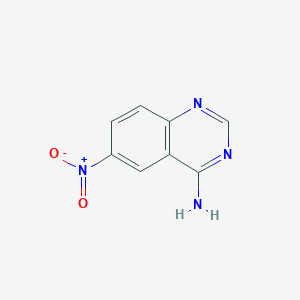



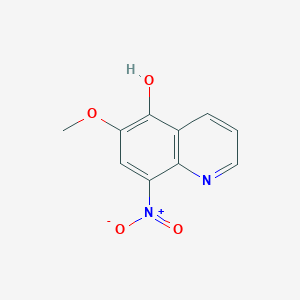
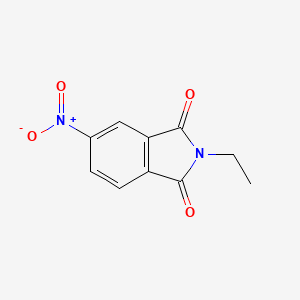
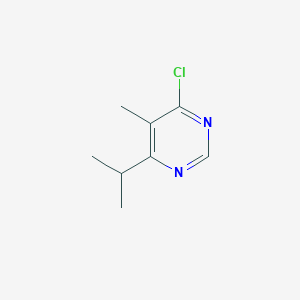
![3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal](/img/structure/B8802088.png)
